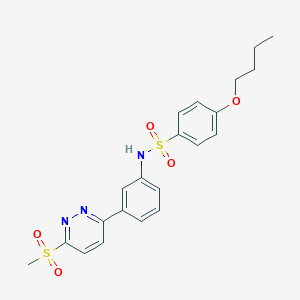
4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is also known as GSK2334470 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide' involves the reaction of 4-butoxybenzenesulfonyl chloride with 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline in the presence of a base to form the desired product.
Starting Materials
4-butoxybenzenesulfonyl chloride, 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes., Step 3: Slowly add 4-butoxybenzenesulfonyl chloride to the reaction mixture while stirring continuously., Step 4: Continue stirring the reaction mixture for several hours at room temperature or at a slightly elevated temperature., Step 5: After completion of the reaction, filter the precipitated product and wash it with a suitable solvent (e.g. ethanol)., Step 6: Dry the product under vacuum to obtain the desired compound '4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide'.
作用機序
The mechanism of action of 4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves the inhibition of PKB or Akt. This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent downstream signaling. Inhibition of PKB leads to the activation of the pro-apoptotic protein Bad and the inhibition of the anti-apoptotic protein Bcl-2, ultimately inducing apoptosis in cancer cells.
生化学的および生理学的効果
Studies have shown that 4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has a selective inhibitory effect on PKB, with minimal effects on other kinases. This compound has also been shown to induce apoptosis in cancer cells, while sparing normal cells. In addition, this compound has been shown to inhibit the growth of tumor xenografts in animal models.
実験室実験の利点と制限
One of the advantages of using 4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide in lab experiments is its selective inhibitory effect on PKB, which allows for the study of the specific role of PKB in cellular processes. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
Future research on 4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide could focus on the development of more potent and selective inhibitors of PKB. In addition, studies could investigate the potential use of this compound in combination with other anticancer agents for synergistic effects. Furthermore, research could explore the potential use of this compound in other diseases where PKB plays a role, such as diabetes and cardiovascular disease.
科学的研究の応用
4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of the protein kinase B (PKB) or Akt, which plays a crucial role in cell survival and proliferation. Inhibition of PKB has been shown to induce apoptosis in cancer cells, making this compound a potential candidate for cancer therapy.
特性
IUPAC Name |
4-butoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-3-4-14-29-18-8-10-19(11-9-18)31(27,28)24-17-7-5-6-16(15-17)20-12-13-21(23-22-20)30(2,25)26/h5-13,15,24H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYVLCDRFHZDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

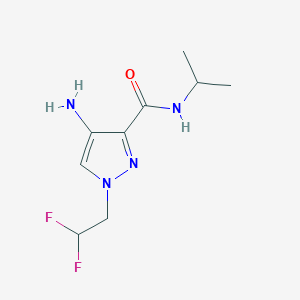
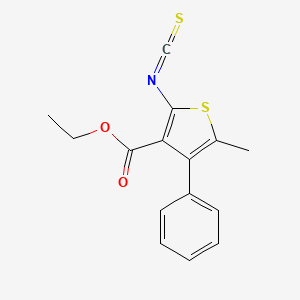
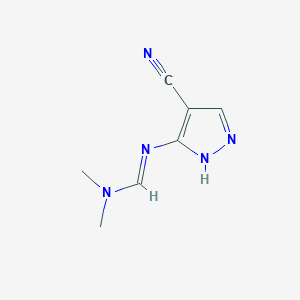
![4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid](/img/structure/B2911591.png)
![N-(4-bromophenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2911592.png)
![4-Methyl-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2911593.png)
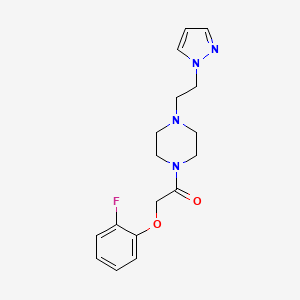
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2911595.png)
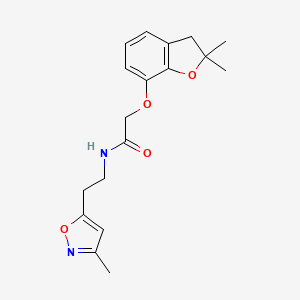
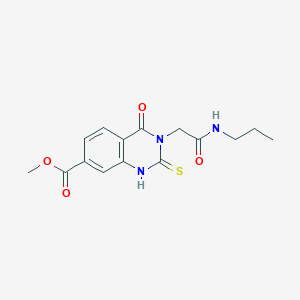
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate](/img/no-structure.png)
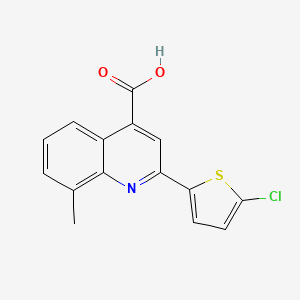
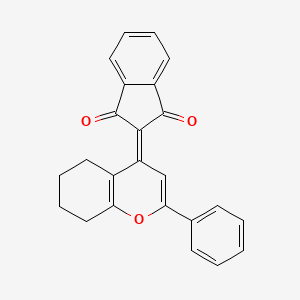
![methyl 3-[6-[(3-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2911611.png)